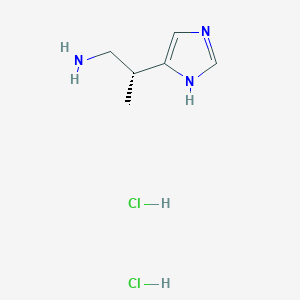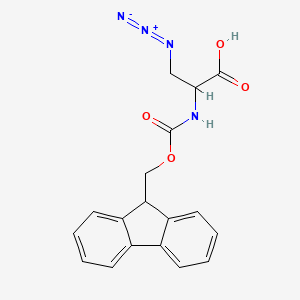
(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoate;dicyclohexylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid, and is often studied for its role in biochemical processes and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The final step involves the formation of the dicyclohexylammonium salt, which stabilizes the compound and enhances its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the synthesis and ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt involves its interaction with cellular components. The compound can act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. It may also modulate signaling pathways and influence gene expression, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-S-(2-carbamoylethyl)cysteine
- N-Acetyl-S-(3-hydroxypropyl)cysteine
- N-Acetyl-S-(N-methylcarbamoyl)cysteine
Uniqueness
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyethyl group and dicyclohexylammonium salt form enhance its solubility and stability, making it particularly useful in various applications.
Propiedades
Fórmula molecular |
C19H36N2O4S |
|---|---|
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1 |
Clave InChI |
XLGHARKAPCCVFZ-ZCMDIHMWSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSCCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
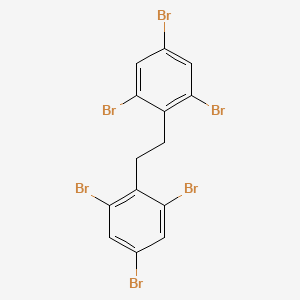


![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)

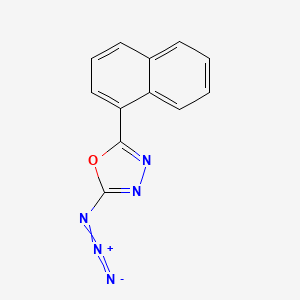
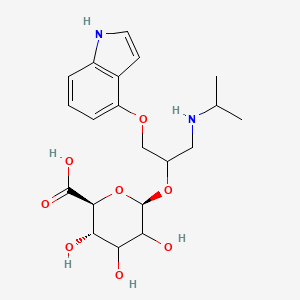
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
